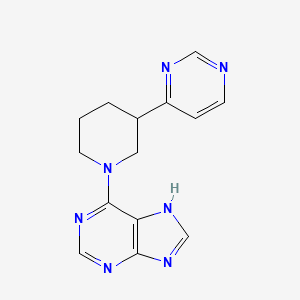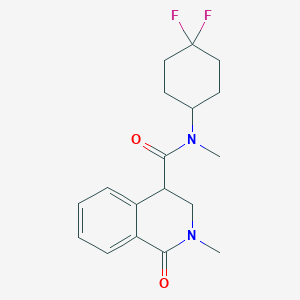
6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine, also known as PDP, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry. It has been studied for its potential applications in the treatment of various diseases, including cancer and inflammation.
Mécanisme D'action
The mechanism of action of 6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine involves the inhibition of the enzyme PIM1 kinase. PIM1 kinase is a serine/threonine kinase that is overexpressed in many types of cancer and is involved in the regulation of cell proliferation and survival. By inhibiting PIM1 kinase, this compound can prevent the growth and survival of cancer cells. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
In addition to its effects on cancer and inflammation, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme CDK2, which is involved in the regulation of the cell cycle. This compound has also been shown to inhibit the uptake of glucose in cancer cells, which is important for their survival and growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine in lab experiments is its specificity for PIM1 kinase. This allows researchers to study the effects of PIM1 kinase inhibition without affecting other signaling pathways. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine. One direction is the development of more potent and selective PIM1 kinase inhibitors. Another direction is the investigation of the effects of this compound on other signaling pathways, such as the PI3K/Akt/mTOR pathway. Additionally, the development of this compound analogs with improved solubility and pharmacokinetic properties could lead to the development of more effective cancer and inflammation therapies.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promise in the treatment of cancer and inflammation. Its specificity for PIM1 kinase and inhibition of the NF-κB signaling pathway make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine has been reported in several studies. One of the most commonly used methods involves the reaction of 6-chloropurine with 3-pyrimidin-4-ylpiperidine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, resulting in the formation of this compound. Other methods, such as the Buchwald-Hartwig coupling reaction and the Sonogashira coupling reaction, have also been used to synthesize this compound.
Applications De Recherche Scientifique
6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine has been extensively studied for its potential applications in the treatment of cancer and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Propriétés
IUPAC Name |
6-(3-pyrimidin-4-ylpiperidin-1-yl)-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7/c1-2-10(11-3-4-15-7-16-11)6-21(5-1)14-12-13(18-8-17-12)19-9-20-14/h3-4,7-10H,1-2,5-6H2,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGRDFIOCURLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2NC=N3)C4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(2-Aminopyridin-4-yl)methyl]morpholin-3-yl]cyclopentan-1-ol](/img/structure/B7358604.png)
![1-[(2R,4S)-4-hydroxy-2-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7358609.png)
![2-[(2S,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile](/img/structure/B7358610.png)
![2-fluoro-6-[(2S,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B7358623.png)
![[(2S,4R)-4-methoxy-1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]pyrrolidin-2-yl]methanol](/img/structure/B7358631.png)
![1H-indol-2-yl-[(2S,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7358637.png)

![5-[(2S,4R)-4-methoxy-1-(1H-pyrazol-5-ylmethyl)pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7358668.png)
![5,7-dimethyl-6-[2-oxo-2-(3-pyrazol-1-ylpiperidin-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B7358673.png)
![4-((1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl)oxy)-N-methylpicolinamide](/img/structure/B7358679.png)
![2-[acetyl-[[4-(1H-indazole-4-carbonyl)morpholin-2-yl]methyl]amino]acetic acid](/img/structure/B7358690.png)
![2-[3-(Trifluoromethyl)pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane](/img/structure/B7358698.png)
![1-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-3-[4-(oxan-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B7358705.png)
![1-(6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)-3-[1-(4-ethyl-3-oxopyrazin-2-yl)piperidin-4-yl]urea](/img/structure/B7358708.png)